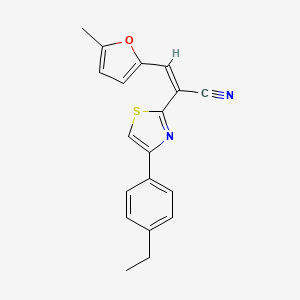

![molecular formula C18H17NO4S B2444815 1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797642-35-3](/img/structure/B2444815.png)

1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylsulfonyl compounds are valuable in organic synthesis . For example, 1-(Phenylsulfonyl)-1H-pyrrole is a compound with a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .

Synthesis Analysis

A study reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide .

Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds has been studied using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Phenylsulfonyl compounds have been involved in various chemical reactions. For instance, 1-(Phenylsulfonyl)-1H-pyrrole has been used in substitution reactions . Another study investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene .

Physical and Chemical Properties Analysis

Phenylsulfonyl compounds have distinct physical and chemical properties. For example, 1-(Phenylsulfonyl)-1H-pyrrole has a molecular formula of CHNOS, an average mass of 207.249 Da, and a monoisotopic mass of 207.035400 Da .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

- This compound is related to Lu 28-179, a selective sigma 2 ligand with subnanomolar affinity. Research has focused on determining structural factors that govern sigma 1 and sigma 2 affinity and selectivity within this class of compounds. The N-substituent in these spiro compounds is crucial for both affinity and selectivity, affecting the binding to sigma receptors (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

- N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and reported to possess marked, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).

Potential as Central Nervous System Agents

- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was prompted by their potential as central nervous system agents. Research has shown marked inhibition of tetrabenazine-induced ptosis for lead compounds, indicating their potential application in treating disorders related to the central nervous system (Bauer et al., 1976).

Neurokinin Receptor Antagonists

- The compound has been studied as part of research on neurokinin receptor antagonists. Spiro-substituted piperidines, including this compound, have been identified as potentially potent inhibitors against specific neurokinin receptors (Kubota et al., 1998).

Central Nervous System Depressants

- Derivatives of this compound have been synthesized and evaluated as central nervous system depressants, with some compounds showing significant potency in various neurological tests (Allen et al., 1978).

Radioiodinated Ligands for Imaging

- A radioiodinated variant of this compound was synthesized and evaluated as a potential SPECT tracer for imaging σ1 receptors, displaying low nanomolar affinity for these receptors and high subtype selectivity (Chen et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asCathepsin F and Tryptase alpha/beta-1 , which play crucial roles in various biological processes.

Pharmacokinetics

Similar compounds often exhibit good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific functional groups present in the molecule .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1'-(benzenesulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQZLBSDVFBWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-[2-[[2-oxo-2-(4-phenoxyanilino)acetyl]amino]anilino]-1-phenylethanesulfonic acid](/img/structure/B2444734.png)

![N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2444735.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

![Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2444741.png)

![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol](/img/structure/B2444747.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)